2-(2-Methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a heterocyclic amine compound that acts as an inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK-1) and interleukin-1 receptor-associated kinase 4 (IRAK-4). [] These kinases are involved in inflammatory signaling pathways. Therefore, this compound is of interest for research related to inflammatory disorders and potentially for developing new therapeutic strategies. []
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a chemical compound that falls within the category of indazole derivatives. Indazoles are bicyclic compounds containing a fused benzene and pyrazole ring. This specific compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis and characterization of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can be traced back to research focused on developing novel therapeutic agents. While specific natural sources for this compound may not be documented, it is typically synthesized in laboratories for research purposes.
This compound can be classified as:
The synthesis of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for characterization.
The compound can participate in various chemical reactions due to its functional groups:
Reactivity studies often involve evaluating the compound's behavior under different pH conditions and in the presence of various reagents to understand its potential applications in drug design.
The mechanism of action for 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is primarily explored through its interaction with biological targets:
Research studies often employ techniques such as molecular docking and in vitro assays to elucidate the binding interactions and subsequent biological effects.
The compound is primarily investigated for its potential applications in:
Palladium-catalyzed reactions serve as the cornerstone for constructing the indazole core of target molecules like 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine. Pd(dba)₂ (palladium dibenzylideneacetone) complexes exhibit exceptional efficacy in enabling intramolecular C–N bond formation, a critical step for indazole ring closure. These catalysts operate under mild conditions, tolerate diverse functional groups (including the methoxyethyl substituent), and maintain high regioselectivity without requiring inert atmospheres [2]. The copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) represents another pivotal strategy, particularly for introducing triazole-linked modifications to preformed indazole scaffolds. This reaction is compatible with electrophilic warheads (e.g., acrylamides) and proceeds efficiently in aqueous co-solvents, making it indispensable for late-stage functionalization [2] [6]. Intramolecular α-arylation of enolates or hydrazones, facilitated by Pd(0)/N-heterocyclic carbene (NHC) ligand systems, provides stereocontrolled access to fused tricyclic pyrazole derivatives, as demonstrated in the synthesis of conformationally restricted benzo[g]indazoles [2] [4].
Table 1: Catalytic Systems for Indazole Core Assembly
Reaction Type | Catalyst System | Key Advantages | Typical Yield Range |
---|---|---|---|
Intramolecular C–N Bond Formation | Pd(dba)₂ / t-Bu₃P | Functional group tolerance, mild conditions | 60–85% |
CuAAC Functionalization | CuSO₄/TBTA/NaAsc | Water tolerance, warhead compatibility | 65–90% |
Enolate α-Arylation | Pd(0) / Chiral NHC Ligands | Stereocontrol, access to fused systems | 45–75% |
Achieving regioselective installation of the 2-methoxyethyl side chain necessitates precise steric and electronic control. Steric shielding strategies leverage bulky ligands (e.g., JosiPhos or t-Bu₃P) during Pd-catalyzed coupling to direct alkylation exclusively to the indazole N1-position, preventing N2-isomer formation [2]. Electronic modulation exploits the higher nucleophilicity of N1 compared to N2 in 4,5,6,7-tetrahydro-2H-indazoles. This differential reactivity enables chemoselective alkylation using 2-bromoethyl methyl ether under mild basic conditions (K₂CO₃/DMF), minimizing di-alkylated byproducts [2] [8]. Post-functionalization of pre-installed aminoethanol side chains via O-methylation offers an alternative route, though this requires protection of the C7-amine to prevent quaternization.
Table 2: Regioselectivity Control Strategies
Strategy | Conditions | Regioselectivity (N1:N2) | Key Challenge |
---|---|---|---|
Sterically Guided Coupling | Pd(dba)₂/JosiPhos, Toluene, 80°C | >95:5 | Ligand cost/availability |
Electronic Differentiation | K₂CO₃, DMF, 2-Bromoethyl methyl ether | 85:15 | Requires careful stoichiometry |
O-Methylation of Precursor | NaH/CH₃I, THF, 0°C → RT | >98:2* | Amine protection/deprotection |
*Assumes N1-(2-hydroxyethyl)indazole precursor
The tetrahydroindazole core introduces two key chiral elements: the C3a stereocenter and the configurationally labile C7-amine. Cyclization of substituted benzylidene tetralones with hydrazine generates diastereomeric pairs (e.g., rel-(3R,3aR) vs. rel-(3R,3aS)), separable via chromatography. The cis-fused isomers (e.g., rel-(3R,3aR)) exhibit distinctive NMR signatures: a shielded H4 proton (δ ≈ 0.7–0.8 ppm) due to anisotropic shielding by Ring A and a characteristic C3a upfield shift (Δδ ≈ 6–7 ppm vs. trans isomers), as confirmed by 2D NOESY and coupling constant analysis (J3,3a ≈ 11.0 Hz for cis vs. 9.7 Hz for trans) [1] [4]. Conformational locking through ring fusion (as in benzo[g]indazoles) mimics bioactive conformations of tubulin inhibitors, validated by molecular modeling superimposition studies [1]. Reduction of 7-nitro precursors (Fe/HCl, EtOH:H₂O) to the target 7-amine typically proceeds without epimerization, but racemization risks exist under basic conditions unless the amine is protonated or protected.
Scalable synthesis of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine integrates solvent reduction, energy-efficient steps, and catalytic technologies. Key advances include:
Table 3: Green Chemistry Metrics for Key Steps
Synthetic Step | Traditional Approach | Optimized Green Approach | Improvement |
---|---|---|---|
Indazole Cyclization | Acetic acid reflux, 12 h | Hydrazine·H₂O/EtOH, 80°C, 4 h | 67% energy reduction |
CuAAC Functionalization | Purified alkyne, CuI, 60°C | Crude, CuSO₄/TBTA/NaAsc, RT | 95% solvent reduction |
7-Nitro Reduction | SnCl₂/HCl, stoichiometric | H₂ (1 atm)/Pd/C, EtOH, RT | Non-toxic byproducts |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0